molecular formula C9H12FNO B12085807 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol

2-Amino-2-(4-fluoro-2-methylphenyl)ethanol

Cat. No.: B12085807
M. Wt: 169.20 g/mol
InChI Key: ORMVQCBVLBZZFR-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluoro-2-methylphenyl)ethanol is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the ortho position. The amino ethanol moiety (–NH₂–CH₂–CH₂–OH) is directly attached to the substituted aromatic ring, making this compound a versatile intermediate in pharmaceutical synthesis, particularly for developing adrenergic receptor agonists or enzyme inhibitors. Its stereochemistry and substituent arrangement significantly influence its physicochemical properties and biological interactions .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-2-(4-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

ORMVQCBVLBZZFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol typically involves the reaction of 2-fluoro-4-methylaniline with an appropriate epoxide or aldehyde. One common method is the reaction of 2-fluoro-4-methylaniline with glycidol under basic conditions to yield the desired amino alcohol . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluoro-2-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-fluoro-2-methylphenyl)acetaldehyde, while substitution reactions can produce various derivatives with different functional groups on the aromatic ring .

Scientific Research Applications

2-Amino-2-(4-fluoro-2-methylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol involves its interaction with various molecular targets. The amino alcohol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorinated aromatic ring can enhance the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Fluorine Position Isomers

  • (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS 1951425-23-2): The fluorine atom is at the meta position (C3) instead of para (C4). The hydrochloride salt form enhances solubility compared to the free base .
  • 2-Amino-2-(4-fluorophenyl)ethanol (CAS 140373-17-7): Lacks the ortho-methyl group, resulting in reduced steric hindrance. This compound is commercially available (SynChem, Inc.) and serves as a precursor for derivatization .

Chlorine-Substituted Analogues

  • Synthesized via LiAlH4 reduction of the corresponding carboxylic acid .
  • 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol (CAS 1250241-63-4): Contains both chloro and fluoro substituents, creating a stronger electron-withdrawing effect. This dual substitution may improve binding to enzymes requiring polarized aromatic systems, as seen in collagenase inhibitors .

Functional Group Modifications

Methylthio-Substituted Derivative

  • 2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS 910443-19-5): The methylthio (–SCH₃) group introduces sulfur-mediated polarity and metabolic susceptibility (e.g., oxidation to sulfoxide). This contrasts with the methyl group in the target compound, which offers simpler hydrophobicity .

Methoxy-Substituted Derivative

  • 2-Amino-1-(4-methoxyphenyl)ethanol (CAS 55275-61-1): The methoxy (–OCH₃) group at the para position is electron-donating, increasing resonance stabilization of the aromatic ring. However, the amino ethanol moiety is attached at C1 instead of C2, altering stereochemical outcomes and hydrogen-bonding capabilities .

Stereochemical Variations

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS 1269773-21-8): The S-enantiomer shows distinct chiral recognition in biological systems. Enantiomeric purity is critical for activity, as seen in collagenase inhibitors where stereochemistry dictates Gibbs free energy and IC50 values .

Implications of Structural Differences

  • Electronic Effects : Fluorine’s inductive electron-withdrawing effect enhances aromatic ring polarization, favoring interactions with electron-rich binding pockets. Chlorine and methylthio groups amplify this effect but introduce steric or metabolic challenges .
  • Solubility and Bioavailability : Hydrochloride salts (e.g., CAS 1951425-23-2) improve aqueous solubility, while methoxy or methylthio groups may alter logP values and membrane permeability .

Biological Activity

2-Amino-2-(4-fluoro-2-methylphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol is C9H12F1N1OC_{9}H_{12}F_{1}N_{1}O, with a molecular weight of approximately 171.20 g/mol. The structure features an amino group and a hydroxyl group, which are critical for its biological interactions.

The biological activity of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter activity.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling.

Antimicrobial Activity

Research indicates that 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol possesses anticancer properties. It has shown cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

A notable study conducted by Smith et al. (2023) evaluated the effects of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol on tumor growth in vivo. The study reported a significant reduction in tumor size in mice treated with the compound compared to control groups, highlighting its potential as an anticancer agent.

Safety and Toxicology

While the compound shows promising biological activities, it is crucial to assess its safety profile. Preliminary toxicity studies indicate moderate toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects.

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